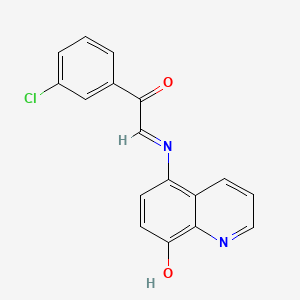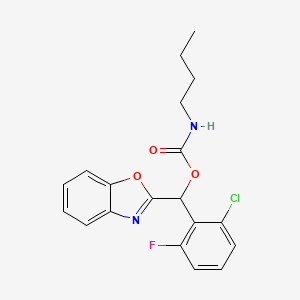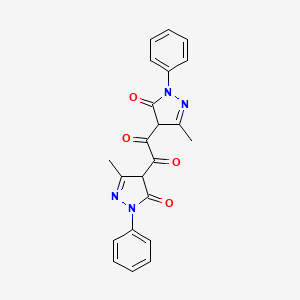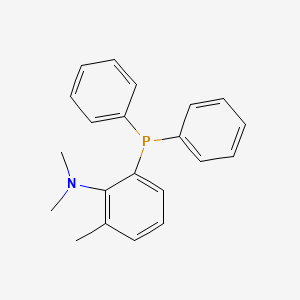
2-(Diphenylphosphino)-N,N,6-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)-N,N,6-trimethylaniline: is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of both the phosphine and aniline moieties allows it to act as a versatile ligand in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N,6-trimethylaniline typically involves the reaction of diphenylphosphine with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with 2-chloro-N,N,6-trimethylaniline under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diphenylphosphino)-N,N,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science.
Biology and Medicine: The compound’s ability to form complexes with metals makes it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalytic processes is also significant for industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphino)-N,N,6-trimethylaniline primarily involves its function as a ligand. The phosphine group coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The aniline moiety can also interact with other molecules, enhancing the compound’s versatility in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with two phosphine groups.
Bis(diphenylphosphino)methane: Similar structure but with a methylene bridge between the phosphine groups.
Diphenyl-2-pyridylphosphine: Contains a pyridyl group instead of an aniline moiety.
Uniqueness: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is unique due to the presence of both the phosphine and aniline groups, which allows it to act as a versatile ligand. Its trimethyl substitution on the aniline ring also provides steric hindrance, influencing its reactivity and stability in various chemical reactions.
Eigenschaften
Molekularformel |
C21H22NP |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N,N,6-trimethylaniline |
InChI |
InChI=1S/C21H22NP/c1-17-11-10-16-20(21(17)22(2)3)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-16H,1-3H3 |
InChI-Schlüssel |
ZULVEGYFXALMHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


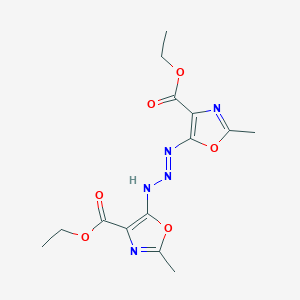

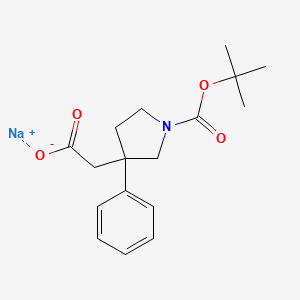
![1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12878481.png)
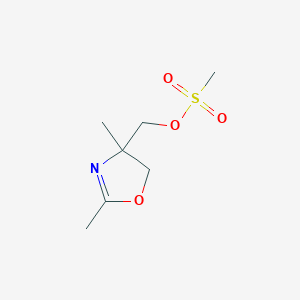
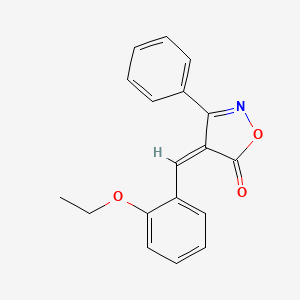
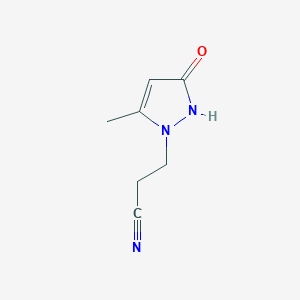
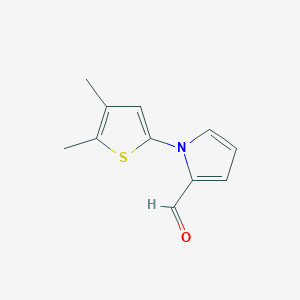
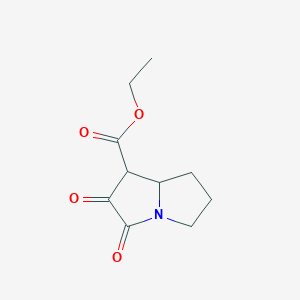
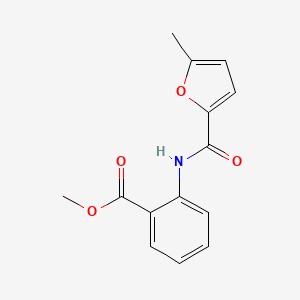
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
